4-(2-Bromo-3-fluorophenyl)-4-oxobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-fluorobenzyl alcohol.
Knoevenagel Condensation: The final step involves the condensation of 2-bromo-3-fluorobenzaldehyde with malonic acid in the presence of piperidine as a catalyst to form 4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of 4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the butanoic acid moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Substitution: Formation of various substituted phenylbutanoic acids.
Reduction: Formation of 4-(2-Bromo-3-fluorophenyl)-4-hydroxybutanoic acid.
Oxidation: Formation of 4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid derivatives with additional carboxyl groups.
Scientific Research Applications
4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
4-(2-Bromo-3-fluorophenyl)-4-oxobutanoic acid can be compared with other similar compounds:
2-(4-Bromo-3-fluorophenyl)ethan-1-ol: Similar in structure but with an ethan-1-ol moiety instead of a butanoic acid.
(2-Bromo-3-fluorophenyl)methylamine: Contains an amine group instead of a carboxylic acid.
4-(2-Bromo-3-fluorobenzoyl)pyridine: Contains a pyridine ring instead of a butanoic acid.
Properties
Molecular Formula |
C10H8BrFO3 |
---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
4-(2-bromo-3-fluorophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H8BrFO3/c11-10-6(2-1-3-7(10)12)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) |
InChI Key |
NQUCNNTVVIXZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.